molecular formula C₂₁H₂₈O₄ B1141400 10beta-Peroxy 4-Tibolone CAS No. 105186-34-3

10beta-Peroxy 4-Tibolone

Cat. No.: B1141400
CAS No.: 105186-34-3
M. Wt: 344.44
InChI Key:
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Description

10beta-Peroxy 4-Tibolone is a synthetic steroid compound known for its unique chemical structure and potential applications in various fields. It is a derivative of tibolone, a synthetic steroid with estrogenic, androgenic, and progestogenic properties. The addition of a peroxy group at the 10beta position distinguishes it from its parent compound, tibolone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Peroxy 4-Tibolone typically involves the introduction of a peroxy group to the tibolone molecule. This can be achieved through various oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the peroxy group at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 10beta-Peroxy 4-Tibolone undergoes various chemical reactions, including:

    Oxidation: The peroxy group can participate in further oxidation reactions, leading to the formation of different oxidized products.

    Reduction: The peroxy group can be reduced to form the corresponding hydroxy compound.

    Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, organic peroxides, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield hydroxy derivatives.

Scientific Research Applications

10beta-Peroxy 4-Tibolone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to hormone regulation.

    Industry: Utilized in the synthesis of other steroid compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10beta-Peroxy 4-Tibolone involves its interaction with various molecular targets and pathways. The peroxy group can participate in redox reactions, influencing the compound’s biological activity. The compound’s effects are mediated through its metabolites, which can interact with estrogen, androgen, and progestogen receptors, leading to various physiological responses.

Comparison with Similar Compounds

    Tibolone: The parent compound, known for its estrogenic, androgenic, and progestogenic properties.

    Norethynodrel: A synthetic steroid with similar hormonal activities.

    Norethisterone: Another synthetic steroid with comparable properties.

Uniqueness: 10beta-Peroxy 4-Tibolone is unique due to the presence of the peroxy group at the 10beta position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16+,17+,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURMXFRHKGLDHX-GWXLLEQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142147
Record name 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-34-3
Record name 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105186-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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